molecular formula C9H8F3NO2 B8675730 3,4,5-Trifluoro-N-methoxy-N-methyl-benzamide

3,4,5-Trifluoro-N-methoxy-N-methyl-benzamide

Cat. No. B8675730
M. Wt: 219.16 g/mol
InChI Key: CUYBUCHZZIAEGL-UHFFFAOYSA-N
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Patent
US08247610B2

Procedure details

Following the procedure of Example 29, step (b), reaction of 3,4,5-trifluoro-benzoic acid with N,O-dimethylhydroxylamine HCl in present of HOBT, EDA, TEA in DCM followed the column purification gave the title compound; Calcd MW 219.16. Found MH+ 220.1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([F:12])[C:10]=1[F:11])[C:5](O)=[O:6].Cl.[CH3:14][NH:15][O:16][CH3:17].C1C=CC2N(O)N=NC=2C=1>C(Cl)Cl>[F:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([F:12])[C:10]=1[F:11])[C:5]([N:15]([O:16][CH3:17])[CH3:14])=[O:6] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C(=O)O)C=C(C1F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.CNOC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the column purification

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C(=O)N(C)OC)C=C(C1F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.